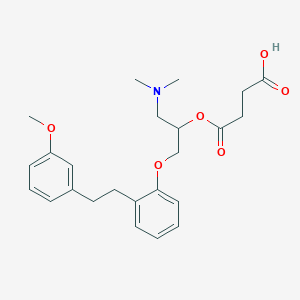

Sarpogrelate

描述

Sarpogrelate is a pharmaceutical compound known for its role as a selective serotonin-2A receptor antagonist. It is primarily used to inhibit serotonin-induced platelet aggregation, which makes it valuable in the treatment of various cardiovascular diseases, including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .

准备方法

合成路线及反应条件

沙格列酯的合成涉及几个关键步骤。一种常见的方法从1-二甲氨基-3-[2-[2-(3-甲氧基苯基)乙基]苯氧基-2-丙醇盐酸盐的碱解离开始。然后将该中间体与琥珀酸酐反应生成酯。 随后将酯酸化以生成粗沙格列酯盐酸盐,然后使用丁酮作为重结晶溶剂进行纯化 .

工业生产方法

对于工业生产,该过程经过优化以确保高纯度和高产率。 上述方法适用于大规模生产,因为它在溶剂回收方面效率高,最终产品的纯度超过99.9% .

化学反应分析

Metabolic Reactions

Sarpogrelate undergoes extensive hepatic metabolism, primarily via hydrolysis and glucuronidation , producing active and inactive metabolites :

Hydrolysis to Active Metabolite (M-1)

-

Reaction : Esterase-mediated hydrolysis of the succinate ester yields (R,S)-1-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-3-(dimethylamino)-2-propanol (M-1) .

-

Enzymes : Carboxylesterases (CES1/2) in human liver microsomes .

Glucuronidation of M-1

M-1 is further metabolized into three glucuronide conjugates:

-

SMG1 (O-glucuronide, R-isomer) : Catalyzed by UGT1A9 .

-

SMG3 (O-glucuronide, S-isomer) : Catalyzed by UGT2B4 .

Table 2: Glucuronidation Parameters of M-1

| Parameter | SMG1 (UGT1A9) | SMG2 (UGT1A4) | SMG3 (UGT2B4) |

|---|---|---|---|

| Kₘ (μM) | 12.3 ± 1.2 | 8.5 ± 0.9 | 15.6 ± 2.1 |

| Vₘₐₓ (pmol/min/mg) | 342 ± 28 | 198 ± 15 | 275 ± 22 |

| CLᵢₙₜ (μL/min/mg) | 27.8 | 23.3 | 17.6 |

-

Key Findings :

Analytical Characterization

Quantitative analysis of this compound and M-1 employs LC-MS/MS with core-shell chromatography :

Table 3: LC-MS/MS Parameters for this compound and M-1

| Parameter | This compound | M-1 |

|---|---|---|

| Column | Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) | |

| Mobile Phase | 0.1% formic acid in H₂O : ACN (gradient elution) | |

| Retention Time (min) | 2.8 | 2.2 |

| LOQ (ng/mL) | 10 | 2 |

| Precision (RSD%) | ≤3.66 | ≤5.56 |

| Accuracy (RE%) | -1.34 to +3.07 | -2.51 to +4.00 |

-

Ion Transitions :

Stability and Degradation

This compound and M-1 exhibit stability under specific conditions:

Table 4: Stability Profiles

| Condition | This compound (RSD%) | M-1 (RSD%) |

|---|---|---|

| Autosampler (7°C, 27 hr) | 2.54 | 2.46 |

| Freeze-Thaw (3 cycles) | 3.23 | 3.09 |

| Long-Term (-70°C, 30 d) | 4.12 | 4.85 |

Key Research Insights

科学研究应用

Peripheral Arterial Disease (PAD)

Sarpogrelate has been extensively studied for its effectiveness in managing PAD. A meta-analysis of 12 randomized controlled trials (RCTs) involving 988 patients demonstrated that this compound significantly improved:

- Ankle-Brachial Index (ABI) : An increase in ABI levels indicates enhanced blood flow to the limbs.

- Dorsalis Pedis Artery Blood Flow : Enhanced blood flow was observed in patients treated with this compound compared to controls.

| Outcome Measure | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| Ankle-Brachial Index | Improved (SMD = 0.05) | Baseline levels | P = .0005 |

| Dorsalis Pedis Flow | Increased | Baseline levels | Not specified |

These findings suggest that this compound not only alleviates symptoms of PAD but also addresses underlying inflammatory processes by reducing serum levels of interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hsCRP) .

Cardiovascular Diseases

Research indicates that this compound may have beneficial effects on various cardiovascular conditions:

- Heart Failure : Studies have shown that this compound can suppress cardiomyocyte hypertrophy and potentially prevent heart failure progression by inhibiting the ERK1/2-GATA4 signaling pathway .

- Thrombosis and Atherosclerosis : The drug has been noted for its protective effects against vascular smooth muscle cell proliferation and oxidative stress, making it a candidate for preventing atherosclerosis .

Diabetes-Related Complications

This compound has also been investigated for its role in managing diabetes-related peripheral vascular complications. Evidence from RCTs indicates that it effectively reduces symptoms associated with peripheral vascular disease in diabetic patients .

Efficacy in Post-Stroke Patients

A multicenter randomized study evaluated the adjunctive use of this compound after drug-eluting stent (DES) implantation in high-risk post-stroke patients. The trial aimed to assess the safety and efficacy of this compound compared to standard treatment protocols, focusing on outcomes related to recurrent stroke prevention .

Combination Therapy with Pioglitazone

Another study explored the combined application of this compound with pioglitazone, revealing enhanced therapeutic benefits for patients suffering from metabolic syndrome and cardiovascular risk factors. This combination therapy demonstrated improved glycemic control and reduced adverse cardiovascular events .

作用机制

沙格列酯通过拮抗5-羟色胺2A受体发挥其作用。这种作用抑制了5-羟色胺诱导的血小板聚集和血管收缩,从而防止血凝块形成并改善血流。分子靶标包括血小板和血管平滑肌细胞上的5-羟色胺2A受体。 所涉及的途径包括抑制ERK1 / 2-GATA4信号通路,该通路在心肌细胞肥大和心力衰竭中起作用 .

相似化合物的比较

类似化合物

酮色林: 另一种用于类似治疗目的的5-羟色胺2A受体拮抗剂。

萘替罗非尔: 一种在治疗血管疾病方面具有类似应用的化合物。

独特性

沙格列酯的独特之处在于其对5-羟色胺2A受体的特定拮抗作用,这使其在预防血小板聚集和治疗心血管疾病方面特别有效。 它抑制ERK1 / 2-GATA4信号通路的能力也使其有别于其他类似化合物 .

生物活性

Sarpogrelate is a selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 2A, primarily recognized for its antiplatelet properties and potential therapeutic applications in cardiovascular diseases. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various clinical settings, and relevant research findings.

This compound exerts its biological effects primarily through the blockade of 5-HT2A receptors, which are implicated in several physiological and pathological processes, including platelet aggregation and smooth muscle proliferation. By inhibiting these receptors, this compound reduces serotonin-induced vascular smooth muscle cell proliferation and platelet aggregation, contributing to its antiplatelet effects .

Key Pathways Involved

- ERK1/2-GATA4 Signaling Pathway : this compound has been shown to inhibit cardiomyocyte hypertrophy via the ERK1/2-GATA4 signaling pathway. In animal models, it suppresses the phosphorylation of ERK1/2 and GATA4 induced by hypertrophic stimuli such as phenylephrine (PE), thereby preventing heart failure progression .

- Inflammatory Response Modulation : this compound treatment has been associated with decreased levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and interleukin-6 (IL-6), indicating a potential role in modulating inflammation in peripheral arterial disease (PAD) patients .

Peripheral Arterial Disease (PAD)

A meta-analysis involving 12 randomized controlled trials demonstrated that this compound significantly improves key clinical outcomes in PAD patients:

- Ankle-Brachial Index (ABI) : Increased levels in the this compound group compared to controls (SMD = 0.05, P = .0005).

- Dorsalis Pedis Artery Blood Flow : Enhanced blood flow observed (P < .001).

- Pain-Free Walking Distance (PFWD) : Increased by approximately 201.86 meters (P = .04) .

Comparative Studies with Clopidogrel

In a multicenter trial comparing this compound with clopidogrel for preventing restenosis after endovascular interventions, this compound showed non-inferiority to clopidogrel regarding target lesion restenosis rates at six months (13% vs. 19.1%) and was associated with fewer adverse events .

Case Studies and Experimental Data

- Cardiomyocyte Hypertrophy : In experimental studies using mouse models, this compound effectively suppressed cardiac hypertrophy induced by various stimuli through both receptor-dependent and independent mechanisms .

- Antiproliferative Effects : Research has indicated that this compound can inhibit serotonin-induced proliferation of vascular smooth muscle cells, suggesting its potential utility in managing vascular proliferative diseases .

Summary of Findings

| Parameter | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| Ankle-Brachial Index (ABI) | Improved | Baseline | SMD = 0.05, P = .0005 |

| Dorsalis Pedis Blood Flow | Increased | Baseline | P < .001 |

| Pain-Free Walking Distance | +201.86 meters | Baseline | P = .04 |

| Target Lesion Restenosis Rate | 13% | 19.1% | Non-inferiority established |

属性

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYNAVGJSYHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048328 | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125926-17-2 | |

| Record name | Sarpogrelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。